(+)-Norpatchoulenol

Description

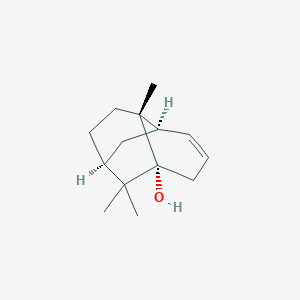

Structure

2D Structure

3D Structure

Properties

CAS No. |

41429-52-1 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

(1S,3R,7R,8R)-2,2,8-trimethyltricyclo[5.3.1.03,8]undec-5-en-3-ol |

InChI |

InChI=1S/C14H22O/c1-12(2)10-6-8-13(3)11(9-10)5-4-7-14(12,13)15/h4-5,10-11,15H,6-9H2,1-3H3/t10-,11-,13+,14+/m0/s1 |

InChI Key |

OSQSDJNIURJARY-CDGCEXEKSA-N |

SMILES |

CC1(C2CCC3(C1(CC=CC3C2)O)C)C |

Isomeric SMILES |

C[C@@]12CC[C@H]3C[C@@H]1C=CC[C@]2(C3(C)C)O |

Canonical SMILES |

CC1(C2CCC3(C1(CC=CC3C2)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Occurrence and Analysis of (+)-Norpatchoulenol in Pogostemon cablin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of (+)-Norpatchoulenol, a naturally occurring sesquiterpenoid found in the essential oil of Pogostemon cablin (Patchouli). It details its quantitative analysis, biosynthetic origins, and the experimental protocols required for its extraction, isolation, and structural elucidation.

Natural Occurrence and Quantitative Analysis

This compound is a recognized constituent of patchouli essential oil, which is extracted from the leaves of Pogostemon cablin Benth, a member of the Lamiaceae family.[1] While not one of the most abundant compounds, such as patchouli alcohol, it is consistently identified in chemical analyses of the oil.[1][2] The concentration of this compound can vary based on factors like the plant's geographical origin, harvesting time, and the specific extraction and analytical methods employed.[3] This variability is common among secondary metabolites in aromatic plants.

The table below summarizes the reported concentrations of Norpatchoulenol from various analytical studies.

| Reported Concentration (% Relative Area) | Analytical Method | Source |

| 5.72% | GC-MS | Liu et al. |

| 0.5% | Not Specified | Muyassaroh et al. |

| 0.45% | GC-MS | Widjaja et al. |

Proposed Biosynthesis of Sesquiterpenoids in Pogostemon cablin

The biosynthesis of this compound, like other sesquiterpenoids in the Lamiaceae family, originates from primary metabolism.[4][5] Two distinct pathways, the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids, synthesize the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

These C5 units are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). A specific sesquiterpene synthase enzyme then catalyzes the complex cyclization of the linear FPP molecule into the unique carbocation intermediates that ultimately yield the diverse sesquiterpene skeletons, including that of Norpatchoulenol.[6][7]

Caption: Proposed biosynthetic pathway of this compound in Pogostemon cablin.

Experimental Protocols

The analysis of this compound involves a multi-step workflow, from the extraction of the essential oil to the final identification and structural confirmation of the isolated compound.

A common and efficient method for extracting essential oil from patchouli is Microwave-Assisted Hydro-distillation (MAHD).[3][8]

-

Plant Material: 20 g of dried, powdered Pogostemon cablin leaves are used.[3][8] Using dried leaves typically results in a higher oil yield compared to fresh material.[3][9][10]

-

Apparatus: A microwave extractor system with a round-bottom flask.

-

Procedure:

-

The dried leaf powder is mixed with 200 mL of a solvent (e.g., methanol (B129727) or water) in the flask.[3][8]

-

The mixture is subjected to microwave irradiation (e.g., 400 W) for a period of 60 minutes.[3][8]

-

Post-extraction, the plant material is separated from the liquid mixture via vacuum filtration.

-

The essential oil is collected from the aqueous layer. If a solvent like methanol was used, it is removed using a rotary evaporator. The collected oil is dried over anhydrous sodium sulfate.[9][10]

-

To isolate individual compounds from the complex essential oil mixture, column chromatography is a standard technique.[11]

-

Stationary Phase: Silica (B1680970) gel (e.g., 200–300 mesh).

-

Mobile Phase: A gradient elution system, typically starting with a non-polar solvent and gradually increasing polarity. A common system is hexane-ethyl acetate (B1210297).

-

Procedure:

-

A glass column is packed with a slurry of silica gel in the initial non-polar solvent (e.g., 100% hexane).

-

The crude patchouli essential oil is dissolved in a minimal amount of the non-polar solvent and loaded onto the top of the column.

-

The mobile phase is passed through the column, and the eluent is collected in sequential fractions.

-

The polarity of the mobile phase is gradually increased (e.g., by adding increasing percentages of ethyl acetate to the hexane).

-

Each collected fraction is analyzed (e.g., by Thin Layer Chromatography or GC-MS) to identify the fractions containing the target compound, this compound.

-

Fractions containing the pure compound are pooled and the solvent is evaporated.

-

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying volatile compounds like this compound in essential oils.[9][10][12]

-

Instrumentation: An Agilent GC-MS system (or equivalent) is typically used.[12]

-

GC Column: A capillary column such as an HP-5MS (non-polar; 30 m x 0.25 mm ID, 0.25 µm film thickness) or a DB-WAX (polar) is suitable.[3][12]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

-

GC Conditions (Typical Protocol):

-

MS Conditions:

-

Identification: The compound is identified by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum to a reference library (e.g., NIST).

-

Quantification: The relative percentage is calculated based on the peak area relative to the total area of all peaks in the chromatogram. For absolute quantification, a calibration curve is prepared using a certified reference standard.[3]

For unambiguous confirmation of the molecular structure and its absolute configuration, NMR and X-ray crystallography are employed.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed on the purified compound.[11] These techniques map the connectivity of atoms within the molecule, providing definitive structural information.

-

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure and absolute stereochemistry of a molecule.[15] The technique requires the successful growth of a high-quality single crystal of the purified this compound, which can sometimes be the rate-limiting step.[15]

Caption: Experimental workflow for the isolation and analysis of this compound.

References

- 1. A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth.: An Aromatic Medicinal Plant of Industrial Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Biosynthesis of biologically active terpenoids in the mint family (Lamiaceae). | Semantic Scholar [semanticscholar.org]

- 5. Biosynthesis of biologically active terpenoids in the mint family (Lamiaceae) - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. pnas.org [pnas.org]

- 7. Dynamic evolution of terpenoid biosynthesis in the Lamiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubtexto.com [pubtexto.com]

- 9. researchgate.net [researchgate.net]

- 10. Patchouli Oil Isolation and Identification of Chemical Components Using GC-MS | Indonesian Journal of Chemical Research [ojs3.unpatti.ac.id]

- 11. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 12. scitepress.org [scitepress.org]

- 13. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]

- 14. scispace.com [scispace.com]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling (+)-Norpatchoulenol: A Technical Guide to its Initial Isolation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norpatchoulenol is a naturally occurring sesquiterpenoid alcohol found as a minor constituent in patchouli oil, derived from the leaves of Pogostemon cablin.[1][2] Despite its low concentration, it is a significant contributor to the characteristic aroma of patchouli oil.[3] First reported in the early 1970s by a team led by P. Teisseire, the elucidation of its structure and properties marked an important step in understanding the complex chemistry of essential oils.[1] This technical guide provides an in-depth overview of the initial isolation and characterization of this compound, presenting key data, detailed experimental protocols, and workflow visualizations to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical and Spectroscopic Data

The initial characterization of this compound established its fundamental chemical and physical properties. The following tables summarize the key quantitative data, compiled from early reports and cross-referenced with contemporary sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O | [2][4] |

| Molecular Weight | 206.32 g/mol | [4] |

| Melting Point | 135-141 °C | [3] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [4] |

| Boiling Point | 275-276 °C (est.) | [4] |

Table 2: Spectroscopic Data for the Initial Characterization of this compound

| Spectroscopic Technique | Key Observations from Initial Reports |

| Mass Spectrometry (MS) | The initial mass spectral data would have been crucial in determining the molecular weight and fragmentation pattern, confirming the molecular formula C₁₄H₂₂O. |

| Infrared (IR) Spectroscopy | The IR spectrum would have revealed the presence of a hydroxyl (-OH) group, a key functional group in the molecule, and the absence of a carbonyl (C=O) group. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy were instrumental in elucidating the complex tricyclic carbon skeleton and the stereochemistry of the molecule. The structure was ultimately confirmed through correlation with cyperene (B49723) and X-ray analysis of a bromo-ketone derivative.[1] |

| Optical Rotation | The positive sign of the specific rotation measurement confirmed the dextrorotatory nature of this enantiomer, leading to its designation as this compound. |

Experimental Protocols

The following protocols are based on the methods described in the foundational research for the isolation and characterization of sesquiterpenoids from essential oils during the period of this compound's discovery.

Initial Isolation of this compound from Pogostemon cablin Oil

The pioneering work by Teisseire and colleagues involved a multi-step process to isolate this compound from the complex mixture of patchouli essential oil.

1. Fractional Distillation of Patchouli Oil:

-

Patchouli essential oil is subjected to fractional distillation under reduced pressure.

-

Fractions are collected based on their boiling points. The fraction enriched in sesquiterpene alcohols, which includes norpatchoulenol, is selected for further purification.

2. Column Chromatography:

-

The enriched fraction is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution is employed, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

3. Preparative Thin-Layer Chromatography (pTLC) or Crystallization:

-

Fractions containing this compound are further purified by preparative TLC or by crystallization from a suitable solvent to yield the pure compound.

Spectroscopic Characterization

1. Mass Spectrometry (MS):

-

A sample of purified this compound is introduced into a mass spectrometer.

-

Electron ionization (EI) is used to generate charged fragments.

-

The mass-to-charge ratio of the molecular ion and fragment ions are recorded to determine the molecular weight and fragmentation pattern.

2. Infrared (IR) Spectroscopy:

-

A sample of this compound is prepared as a thin film or in a suitable solvent.

-

The sample is analyzed using an IR spectrometer to obtain the infrared spectrum, which reveals the presence of characteristic functional groups.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

-

The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure of the molecule.

4. Determination of Optical Rotation:

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., chloroform).

-

The optical rotation of the solution is measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm).

-

The specific rotation is calculated based on the observed rotation, concentration, and path length.

Visualizations

Experimental Workflow for the Isolation of this compound

References

Spectroscopic Profile of (+)-Norpatchoulenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the sesquiterpenoid (+)-Norpatchoulenol, a significant contributor to the characteristic aroma of patchouli oil. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data into a structured format to facilitate research and development applications. Detailed experimental protocols for acquiring such data are also presented.

Spectroscopic Data of this compound

The following tables summarize the critical spectroscopic data for this compound, essential for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in the searched sources |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available in the searched sources |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in the searched sources |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Ion Assignment |

| Data not available in the searched sources |

Note: While several sources confirm the existence of this spectroscopic data, the specific, detailed values from the primary literature, notably Teisseire et al. (1974), could not be accessed through the available search capabilities.

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for the spectroscopic analysis of sesquiterpenoids like this compound, based on standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃OD). The choice of solvent should be based on the solubility of the compound and the desired resolution of proton signals.

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR: To aid in structural elucidation, a suite of two-dimensional NMR experiments should be performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Neat (thin film): If the sample is a liquid, a drop can be placed between two KBr or NaCl plates.

-

KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr powder and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the pure solvent).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final IR spectrum.

-

Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane, dichloromethane).

-

Chromatographic Separation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.

-

Temperature Program: A typical temperature program would start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable mass spectrum. Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for softer ionization to better observe the molecular ion.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Data Acquisition: Acquire mass spectra across a suitable m/z range (e.g., 40-400 amu).

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: A flowchart illustrating the typical process from isolation to structural confirmation of this compound.

Olfactory properties and contribution of (+)-Norpatchoulenol to patchouli aroma

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Norpatchoulenol, a tricyclic sesquiterpenoid, is a minor constituent of patchouli (Pogostemon cablin) essential oil, yet it is widely regarded as a principal contributor to the characteristic and tenacious aroma of patchouli.[1][2][3] This technical guide provides an in-depth exploration of the olfactory properties of this compound, its quantitative contribution to the overall patchouli scent profile, and the experimental methodologies used for its analysis. Detailed protocols for gas chromatography-olfactometry (GC-O) and descriptive sensory analysis are presented, alongside a discussion of the canonical olfactory signaling pathway. This document is intended to serve as a comprehensive resource for researchers in the fields of fragrance chemistry, sensory science, and pharmacology.

Introduction

Patchouli oil, an essential oil derived from the leaves of the Pogostemon cablin plant, is a cornerstone of the fragrance industry, prized for its rich, earthy, and woody aroma.[4] While patchouli alcohol is the most abundant chemical constituent, the quintessential aroma of patchouli is a complex interplay of numerous volatile compounds.[5] Among these, this compound, present in concentrations of only 0.3-0.4%, has been identified as a key impact compound, possessing a potent and characteristic patchouli odor.[3] Understanding the specific olfactory properties and contribution of this molecule is crucial for quality control, product development, and the exploration of its potential physiological effects.

Olfactory Properties of this compound

The olfactory profile of this compound is predominantly characterized by its potent woody and earthy notes, which are considered archetypal of the patchouli aroma. Sensory evaluation studies describe its scent as warm, herbaceous, and camphoraceous.[3] Interestingly, there are conflicting reports on its odor stability compared to patchouli alcohol, with some studies suggesting it loses intensity more rapidly.[3]

Quantitative Olfactory Contribution

The significance of an aroma compound's contribution to an overall scent profile is not solely dependent on its concentration but also on its odor threshold. The Odor Activity Value (OAV) is a calculated measure that relates a compound's concentration to its odor threshold, providing an indication of its sensory impact. An OAV greater than 1 suggests that the compound is likely to contribute to the overall aroma.

Table 1: Quantitative Data for this compound and Patchouli Alcohol

| Compound | Typical Concentration in Patchouli Oil (%) | Odor Detection Threshold (ng/L air) |

| This compound | 0.3 - 0.4 | ~0.93 |

| (-)-Patchouli Alcohol | 30 - 40 | ~0.93 |

Data compiled from multiple sources.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) Analysis of this compound

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a complex mixture.

Objective: To determine the olfactory characteristics of this compound as it elutes from the GC column.

Methodology:

-

Sample Preparation: A purified sample of this compound is diluted in a suitable solvent (e.g., ethanol) to an appropriate concentration for GC analysis.

-

Instrumentation: A gas chromatograph equipped with a sniffing port (olfactometer) is used. The GC column effluent is split, with a portion directed to a chemical detector (e.g., Mass Spectrometer) and the other to the sniffing port.

-

GC Conditions:

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-INNOWax) is typically used for the separation of sesquiterpenoids.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp of 5°C/min to 240°C, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Olfactometry:

-

Trained sensory panelists sniff the effluent from the sniffing port.

-

Humidified air is mixed with the effluent to prevent nasal dehydration.

-

Panelists record the retention time of any detected odor, describe the odor character (e.g., woody, earthy, camphoraceous), and rate its intensity on a predefined scale (e.g., a 5-point scale from no odor to very strong odor).

-

-

Data Analysis: The retention times of the detected odors are correlated with the peaks on the chromatogram from the chemical detector to identify the compound responsible for the scent.

Descriptive Sensory Analysis of Purified this compound

Descriptive sensory analysis provides a detailed and quantitative profile of a substance's sensory characteristics.

Objective: To quantitatively describe the olfactory profile of a purified sample of this compound.

Methodology:

-

Panel Selection and Training:

-

A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe odors.

-

Panelists undergo training to familiarize themselves with the terminology used to describe woody and earthy aromas. Reference standards for specific odor attributes are provided (e.g., cedarwood oil for "woody," damp soil for "earthy," camphor (B46023) for "camphoraceous").

-

-

Sample Preparation and Presentation:

-

A solution of purified this compound in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol) is prepared at a standardized concentration.

-

Samples are presented to panelists on unscented smelling strips in a controlled environment (odor-free, controlled temperature and humidity).

-

-

Evaluation Procedure:

-

Panelists individually evaluate the sample and rate the intensity of various predefined sensory attributes (e.g., woody, earthy, camphoraceous, musty, sweet) on a labeled magnitude scale (e.g., a 15-cm line scale anchored with "low" and "high").

-

-

Data Analysis:

-

The intensity ratings from each panelist are collected and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to generate a quantitative sensory profile of this compound.

-

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G protein-coupled receptors (GPCRs).[1] While the specific ORs that bind to sesquiterpenes are not yet fully characterized, the general signaling cascade is well-established.

Canonical Olfactory Signaling Pathway:

-

Odorant Binding: this compound binds to a specific olfactory receptor.

-

G Protein Activation: This binding causes a conformational change in the receptor, activating an associated G protein (Gαolf).

-

Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of Na+ and Ca2+ ions through the open channels depolarizes the neuron.

-

Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, leading to the perception of smell.

Conclusion

This compound stands out as a pivotal molecule in defining the characteristic aroma of patchouli oil. Despite its low concentration, its potent olfactory properties make it a subject of significant interest for the fragrance and flavor industry. The methodologies of GC-O and descriptive sensory analysis are indispensable tools for elucidating its specific sensory profile. While the general mechanism of olfactory perception is understood, the identification of the specific olfactory receptors that bind to this compound and other sesquiterpenes remains a key area for future research. A deeper understanding of these molecular interactions will not only advance our knowledge of olfaction but also open new avenues for the development of novel fragrance ingredients and potential therapeutic applications.

References

- 1. Odorant Receptors - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. Patchouli: History, Earthy Scent, and Essential Cult Perfume [blog.delacourte.com]

- 5. The human olfactory receptor gene family - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Pharmacological Screening of (+)-Norpatchoulenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Norpatchoulenol, a tricyclic sesquiterpenoid alcohol, is a minor but olfactorily significant constituent of patchouli (Pogostemon cablin) essential oil. While the pharmacological properties of patchouli oil and its major components, such as patchouli alcohol, have been extensively studied, this compound remains largely uninvestigated. This technical guide provides a proposed framework for the preliminary pharmacological screening of this compound, drawing upon established methodologies for natural products and the known bioactivities of structurally related sesquiterpenes. This document outlines potential experimental protocols, data presentation strategies, and hypothesized mechanisms of action to facilitate future research into the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring sesquiterpene found in patchouli oil, an essential oil with a long history of use in traditional medicine for its anti-inflammatory, antimicrobial, and insecticidal properties.[1][2] Although present in relatively low concentrations, typically ranging from 0.5% to 1.18%, this compound is believed to contribute significantly to the characteristic aroma of patchouli oil.[3][4][5] Given the diverse biological activities reported for other constituents of patchouli oil, it is plausible that this compound possesses untapped pharmacological potential. This guide outlines a systematic approach to its preliminary pharmacological evaluation.

Physicochemical Properties and Occurrence

A summary of the physicochemical properties and natural occurrence of this compound is presented in Table 1. Understanding these characteristics is crucial for designing appropriate experimental conditions, including solvent selection and formulation for bioassays.

Table 1: Physicochemical Properties and Occurrence of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₂O | - |

| Molecular Weight | 206.33 g/mol | - |

| Appearance | Likely a colorless to pale yellow oil | - |

| Boiling Point | ~275-276 °C at 760 mmHg (estimated) | - |

| Solubility | Expected to be soluble in organic solvents, poorly soluble in water | - |

| Natural Source | Pogostemon cablin (Patchouli) essential oil | [1][3] |

| Concentration in Patchouli Oil | 0.5% - 1.18% | [4][5][6] |

Proposed Experimental Workflow for Pharmacological Screening

The following workflow is a proposed strategy for the initial pharmacological evaluation of this compound, focusing on its potential anti-inflammatory and antimicrobial activities, which are suggested by the properties of patchouli oil.

Caption: Proposed experimental workflow for the preliminary pharmacological screening of this compound.

Detailed Experimental Protocols (Proposed)

Anti-inflammatory Activity

4.1.1. Inhibition of Nitric Oxide (NO) Production in Macrophages

-

Cell Line: RAW 264.7 murine macrophages.

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL).

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

Determine cell viability using an MTT or similar assay to rule out cytotoxicity.

-

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

4.1.2. Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assay

-

Assay Type: Cell-free enzymatic assay.

-

Methodology:

-

Use commercially available COX-1 and COX-2 inhibitor screening kits.

-

Incubate recombinant COX-1 or COX-2 enzyme with arachidonic acid as the substrate in the presence of varying concentrations of this compound.

-

Measure the production of prostaglandin (B15479496) E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.

-

-

Data Analysis: Determine the percentage of enzyme inhibition and calculate the IC50 values for both COX-1 and COX-2.

Antimicrobial Activity

4.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

-

Methodology:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Data Analysis: Report the MIC values for each tested microorganism.

Preliminary Safety and Toxicological Considerations

While no specific toxicological studies on this compound have been published, data on patchouli oil and its sesquiterpene components can provide initial guidance. Patchouli oil is generally considered to have low toxicity.[7][8] A toxicological and dermatological review of patchouli alcohol, a major sesquiterpene in the oil, has been conducted for its use as a fragrance ingredient.[7] Furthermore, studies on the insecticidal activity of patchouli alcohol have noted tissue damage in termites upon topical application, suggesting some level of bioactivity that warrants further investigation for potential toxicity in mammalian systems.[2] A preliminary assessment of the cytotoxicity of this compound against a non-cancerous cell line (e.g., HaCaT or Vero cells) is recommended as part of the initial screening.

Potential Mechanisms of Action

Anti-inflammatory Signaling Pathway

Based on the known anti-inflammatory effects of other natural products, a plausible mechanism for this compound could involve the inhibition of the NF-κB signaling pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Antimicrobial Mechanism: Insights from Molecular Docking

A molecular docking study investigated the interaction of 26 compounds from patchouli oil, including "Norpatchoulenol," with five bacterial enzymes.[9] While the study did not provide a detailed analysis of Norpatchoulenol's interactions, it reported docking scores that suggest potential binding to these targets. These scores can guide further investigation into its antibacterial mechanism.

Table 2: Molecular Docking Scores of Norpatchoulenol Against Bacterial Enzymes

| Bacterial Target Enzyme | PDB ID | Function | Norpatchoulenol Docking Score |

| Penicillin Binding Proteins (PBPs) | 3OCL | Cell wall biosynthesis | 4.68 |

| Dihydrofolate Synthetase (DHPS) | 3NRS | Folic acid metabolism | 4.05 |

| Dihydrofolate Reductase (DHFR) | 3FYV | Folic acid metabolism | 5.77 |

| RNA Polymerase | 2RF4 | Protein biosynthesis | 3.18 |

| DNA Gyrase | 3M4I | DNA replication | 2.92 |

| Data extracted from Yang et al. (2012).[9] |

A higher docking score generally indicates a more favorable predicted binding interaction. The score against DHFR is notably higher, suggesting this could be a primary target for further investigation.

Caption: Potential antibacterial mechanisms of this compound based on molecular docking.

Conclusion and Future Directions

This compound represents an understudied component of patchouli oil with potential pharmacological activities. The proposed screening workflow provides a roadmap for its initial characterization. Future research should focus on the isolation or synthesis of sufficient quantities of pure this compound to enable comprehensive in vitro and subsequent in vivo studies. Elucidation of its specific molecular targets and signaling pathways will be crucial in determining its therapeutic potential. Furthermore, comparative studies with other sesquiterpenes from patchouli oil could provide valuable insights into structure-activity relationships.

References

- 1. A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth.: An Aromatic Medicinal Plant of Industrial Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicity and repellency of patchouli oil and patchouli alcohol against Formosan subterranean termites Coptotermes formosanus Shiraki (Isoptera: Rhinotermitidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Norpatchoulenol - Wikipedia [en.wikipedia.org]

- 4. sphinxsai.com [sphinxsai.com]

- 5. norpatchoulenol, 41429-52-1 [thegoodscentscompany.com]

- 6. ouddict.com [ouddict.com]

- 7. Fragrance material review on patchouli alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Registration Dossier - ECHA [echa.europa.eu]

- 9. Evaluation of the Antibacterial Activity of Patchouli Oil - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Norpatchoulenol: A Minor Constituent of Patchouli Essential Oil with Potential Significance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(+)-Norpatchoulenol is a naturally occurring tricyclic sesquiterpenoid and a minor component of the essential oil derived from patchouli (Pogostemon cablin). While present in smaller quantities compared to major constituents like patchouli alcohol, its contribution to the characteristic aroma and potential biological activities of the oil is an area of growing interest. This technical guide provides a comprehensive overview of this compound, including its quantitative presence in patchouli oil, detailed experimental protocols for its analysis, and an exploration of its potential mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced chemistry and pharmacology of patchouli essential oil and its individual components.

Quantitative Analysis of this compound in Patchouli Essential Oil

This compound is consistently identified as a minor component in patchouli essential oil, with its concentration varying depending on factors such as the geographical origin of the plant, harvesting time, and distillation method. The following table summarizes the quantitative data reported in various studies.

| Source/Study | Method of Analysis | Concentration of this compound (% of total oil) |

| Evaluation of the Antibacterial Activity of Patchouli Oil | GC-MS | 2.92 - 5.77 |

| Certificate of Analysis - Lotus Garden Botanicals | GC-MS | 0.86 |

Experimental Protocols

Isolation of this compound from Patchouli Essential Oil

A general workflow for the isolation and analysis of this compound from patchouli essential oil is depicted below. This process typically involves initial distillation of the plant material followed by chromatographic separation and spectroscopic analysis for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

GC-MS is the most common technique for the analysis of volatile compounds in essential oils, including this compound. While specific parameters can vary between laboratories, a general protocol is outlined below.

Sample Preparation: A dilute solution of the patchouli essential oil is prepared in a suitable solvent, such as acetone (B3395972) or dichloromethane. An internal standard may be added for accurate quantification.

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

Typical GC-MS Parameters:

| Parameter | Typical Value |

| Column | HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min).[1] |

| Injector Temperature | 250 °C.[1] |

| Oven Program | Initial temperature of 50-80 °C, held for a few minutes, then ramped up to 220-280 °C at a rate of 3-10 °C/min.[1][2] |

| Mass Spectrometer | Operated in electron ionization (EI) mode at 70 eV. |

| Mass Range | Scanned from approximately m/z 40 to 400. |

| Identification | Based on comparison of retention times and mass spectra with reference standards and spectral libraries (e.g., NIST, Wiley).[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of isolated compounds like this compound.

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC are also employed for complete structural assignment.

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways and mechanism of action for this compound have not been extensively studied. However, based on the known biological activities of other sesquiterpenoids found in patchouli oil and related natural products, a hypothetical mechanism can be proposed.

Hypothetical Mechanism of Action of this compound

It is suggested that the biological activity of this compound may involve interactions with cellular membranes and modulation of receptor activities, which in turn can influence various downstream signaling pathways. This could be particularly relevant to its potential anti-inflammatory and antimicrobial effects.

Potential Involvement in the NF-κB Signaling Pathway

Many sesquiterpenoids have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. While not directly demonstrated for this compound, it is plausible that it could share this mechanism with other sesquiterpenoids found in patchouli oil.

The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of inflammatory mediators. Sesquiterpenoids can interfere with this pathway at various points, such as by inhibiting the IκB kinase (IKK) complex.[5][6]

Conclusion

This compound, while a minor component of patchouli essential oil, represents an interesting subject for further research. Its contribution to the overall sensory profile of the oil is acknowledged, and its potential biological activities, possibly mediated through interactions with cellular membranes and modulation of signaling pathways like NF-κB, warrant more detailed investigation. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the chemistry and pharmacology of this intriguing sesquiterpenoid. Future studies focusing on the specific molecular targets and mechanisms of action of this compound will be crucial in determining its potential for applications in drug development and other therapeutic areas.

References

- 1. ejurnaljlm.com [ejurnaljlm.com]

- 2. Analysis of the Essential Oil of Indonesian Patchouli (Pogostemon cablin Benth.) Using GC/MS (EI/CI) - ProQuest [proquest.com]

- 3. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Norpatchoulenol: Chemical Structure, Stereochemistry, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Norpatchoulenol is a naturally occurring sesquiterpenoid alcohol found as a minor constituent in patchouli oil, derived from the leaves of Pogostemon cablin. Despite its low abundance, it is a significant contributor to the characteristic aroma of patchouli. Beyond its olfactory properties, this compound has garnered interest for its potential pharmacological activities, including anti-inflammatory and antimicrobial effects. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical data of this compound, along with detailed experimental protocols for its synthesis and isolation, and an exploration of its known biological signaling pathways.

Chemical Structure and Stereochemistry

This compound is a tricyclic sesquiterpenoid with a complex and rigid carbon skeleton. Its chemical formula is C₁₄H₂₂O, and it has a molecular weight of 206.32 g/mol .[1][2][3] The systematic IUPAC name for this compound is (1R,4aS,6R,8aS)-4a,5,6,7,8,8a-Hexahydro-8a,9,9-trimethyl-1,6-methanonaphthalen-1(2H)-ol.[4][5]

The stereochemistry of this compound is crucial to its identity and biological activity. The molecule possesses multiple chiral centers, leading to its optical activity, designated by the "(+)" prefix, indicating that it rotates plane-polarized light in the dextrorotatory direction. The precise spatial arrangement of the atoms is defined by the SMILES string: C[C@@]12CC[C@H]3C[C@@H]1C=CC[C@]2(C3(C)C)O.[1][2]

Molecular Structure:

Caption: 2D representation of the chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 41429-52-1 | [2][3][4] |

| Molecular Formula | C₁₄H₂₂O | [1][2][3] |

| Molecular Weight | 206.32 g/mol | [1][2][3] |

| Melting Point | 135-141 °C | |

| Appearance | Colorless to pale yellow clear liquid (est.) | [6] |

| Boiling Point | 275.00 to 276.00 °C @ 760.00 mm Hg (est.) | [6] |

| Solubility | Soluble in alcohol; Insoluble in water | [6] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted values based on related structures. |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted values based on related structures. |

| FT-IR (thin film) | Characteristic peaks for O-H stretch (~3400 cm⁻¹), C-H stretch (aliphatic, ~2950 cm⁻¹), C=C stretch (~1650 cm⁻¹), and C-O stretch (~1100 cm⁻¹).[7][8][9] |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 206, with fragmentation patterns corresponding to the loss of water (m/z 188) and other characteristic fragments of the tricyclic core. |

Experimental Protocols

Isolation of this compound from Pogostemon cablin

This compound is a minor component of patchouli essential oil. Its isolation requires multi-step purification procedures.

Protocol: Isolation from Patchouli Oil

-

Extraction of Essential Oil: The essential oil is typically obtained from dried and fermented leaves of Pogostemon cablin via steam distillation or hydrodistillation.[10][11][12] Microwave-assisted hydrodistillation is a more modern and efficient method.[11][12]

-

Fractional Distillation: The crude patchouli oil is subjected to fractional distillation under reduced pressure to separate components based on their boiling points. This compound, having a relatively high boiling point, will be concentrated in the higher-boiling fractions.

-

Column Chromatography: The enriched fraction is then subjected to column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a gradient of hexane (B92381) and ethyl acetate, is used to separate the different terpenoid components.

-

Preparative HPLC: For final purification to obtain high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase can be employed.

-

Crystallization: If a sufficiently pure and concentrated fraction is obtained, crystallization at low temperatures can be used for final purification.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. This compound | 41429-52-1 | FN162420 | Biosynth [biosynth.com]

- 3. This compound CAS#: 41429-52-1 [m.chemicalbook.com]

- 4. This compound | 41429-52-1 [chemicalbook.com]

- 5. norpatchoulenol, 41429-52-1 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. The extraction of essential oils from patchouli leaves (Pogostemon cablin Benth) using a microwave air-hydrodistillation method as a new green technique - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Physical and Chemical Properties of Crystalline (+)-Norpatchoulenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Norpatchoulenol is a naturally occurring tricyclic sesquiterpenoid and a minor component of patchouli oil, contributing significantly to its characteristic aroma.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of crystalline this compound, intended to serve as a resource for researchers, scientists, and professionals in drug development. The guide summarizes key physicochemical data, details relevant experimental protocols for its synthesis and characterization, and presents its known biological activities. Despite extensive investigation, single-crystal X-ray diffraction data for this compound is not available in the current scientific literature, a critical gap for the complete solid-state characterization of this compound.

Physicochemical Properties

Crystalline this compound is a solid material under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂O | [2][3][4] |

| Molecular Weight | 206.32 g/mol | [2][3][4] |

| Melting Point | 135-141 °C | [1] |

| Appearance | Colorless to pale yellow clear liquid (estimated for non-crystalline form) | [5] |

| Solubility | Soluble in alcohol; Insoluble in water | [5] |

| Boiling Point | 275.00 to 276.00 °C (estimated at 760.00 mm Hg) | [5] |

| logP (o/w) | 3.546 (estimated) | [5] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific publication detailing the NMR data of crystalline this compound was not found, the supporting information for the concise asymmetric total synthesis of (−)-patchouli alcohol provides relevant ¹H and ¹³C NMR data for a synthetic intermediate related to norpatchoulenol. Researchers should refer to this type of literature for characteristic shifts.

Mass Spectrometry (MS)

Mass spectrometry of patchouli oil components, including norpatchoulenol, is frequently performed using Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation pattern is key to its identification within the complex mixture of the essential oil.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, primarily the hydroxyl (-OH) and aliphatic C-H bonds within its tricyclic structure.

Experimental Protocols

Synthesis of this compound

A patented method for the synthesis of this compound involves the following key steps[1]:

-

Reaction Initiation: A solution of 1-[3-oxo-pent-4-en-1-yl]-1-trimethylsilyloxy-2,2,6-trimethylcyclohexa-2,4-diene in absolute benzene (B151609) is sealed in a silylated Pyrex ampoule.

-

Heating: The sealed ampoule is heated at 230°C for 12 hours.

-

Filtration: The reaction mixture is subsequently filtered over silica (B1680970) gel with CH₂Cl₂.

-

Purification: The evaporated eluate is further purified by chromatography on SiO₂ with CH₂Cl₂.

-

Crystallization: The final product, this compound, is obtained by sublimation at 100°-120°C, yielding a crystalline solid with a melting point of 135°-141°C.[1]

Below is a DOT script visualizing the general workflow for the synthesis and purification of this compound.

References

- 1. Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes [scirp.org]

- 2. This compound | 41429-52-1 | FN162420 | Biosynth [biosynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Norpatchoulenol | C14H22O | CID 6451732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. norpatchoulenol, 41429-52-1 [thegoodscentscompany.com]

The Potential of (+)-Norpatchoulenol as a Biomarker for Patchouli Oil Quality: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patchouli oil, an essential oil derived from the leaves of Pogostemon cablin, is a cornerstone of the fragrance industry and a valuable ingredient in traditional medicine. The quality and sensory profile of patchouli oil are dictated by its complex chemical composition, which is predominantly comprised of sesquiterpenoids. While patchouli alcohol is the most abundant constituent, other minor components are believed to play a crucial role in the oil's characteristic aroma and potential bioactivity. Among these, (+)-Norpatchoulenol, a tricyclic terpenoid, has emerged as a potential biomarker for patchouli oil quality.[1][2] This technical guide provides an in-depth analysis of the role of this compound, detailing its quantitative presence in patchouli oil, the methodologies for its analysis, and its potential biological significance.

Quantitative Analysis of this compound

The concentration of this compound in patchouli oil is a critical parameter in assessing its quality and authenticity. While it is a minor component compared to patchouli alcohol, its contribution to the overall aroma is significant.[3] The following table summarizes the quantitative data for this compound and other major components found in patchouli oil from various sources, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).

| Component | Concentration Range (%) | Reference |

| This compound | 0.1 - 4.0 | [4] |

| Patchouli Alcohol | 20.0 - 72.0 | [4] |

| α-Bulnesene | 8.7 - 27.1 | [5] |

| α-Guaiene | 2.3 - 24.4 | [5] |

| Seychellene | 3.1 - 11.47 | [3][5] |

| β-Patchoulene | 1.0 - 5.09 | [5] |

| Pogostone | 0.1 - 27.0 | [4] |

Table 1: Quantitative Composition of Key Components in Patchouli Oil. The concentration of individual components can vary significantly depending on factors such as the geographical origin, cultivation practices, and processing methods of the patchouli leaves.

Experimental Protocols

Accurate quantification of this compound and other sesquiterpenes in patchouli oil is essential for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis.

Protocol: Quantification of Sesquiterpenes in Patchouli Oil by GC-MS

1. Sample Preparation:

-

Accurately weigh approximately 20 mg of the patchouli oil sample into a 10 mL volumetric flask.

-

Add a known volume of an internal standard (IS) stock solution. A suitable internal standard would be a stable sesquiterpene not naturally present in patchouli oil, such as epi-eudesmol.

-

Dilute the sample to the 10 mL mark with a suitable solvent, such as hexane (B92381) or dichloromethane.

-

Mix the solution thoroughly to ensure homogeneity.

-

Transfer an aliquot of the prepared sample into a GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent GC-MS or equivalent.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of sesquiterpenes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

-

Injection: 1 µL of the sample is injected in split mode (e.g., 50:1 split ratio) at an injector temperature of 250°C.[6]

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 3 minutes.

-

Ramp 1: Increase to 100°C at a rate of 5°C/min, hold for 1 minute.

-

Ramp 2: Increase to 246°C at a rate of 120°C/min, hold for 3 minutes.[6]

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

MS Transfer Line Temperature: 280°C.[6]

-

3. Data Analysis and Quantification:

-

Peak Identification: Identify the peaks corresponding to this compound and other target analytes by comparing their retention times and mass spectra with those of authentic standards and library data (e.g., NIST, Wiley).

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of the target analytes and a constant concentration of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Quantification: Calculate the peak area ratio of the target analyte to the internal standard in the patchouli oil sample. Use the regression equation from the calibration curve to determine the concentration of the target analyte in the sample.

Visualization of Workflows and Pathways

Experimental Workflow for Patchouli Oil Analysis

The following diagram illustrates the typical workflow for the analysis of patchouli oil to determine the concentration of this compound and other key components.

Caption: Experimental workflow for patchouli oil analysis.

Hypothesized Signaling Pathway Involvement

Direct research on the specific signaling pathways modulated by this compound is limited. However, studies on patchouli oil and its major component, patchouli alcohol, have demonstrated anti-aging and antioxidant activities, suggesting potential interactions with cellular stress-response pathways.[2] The following diagram illustrates a hypothetical pathway based on the known activities of other patchouli oil constituents. It is important to note that this is a speculative representation and requires further experimental validation for this compound.

Caption: Hypothesized signaling pathway for this compound.

Discussion and Future Directions

The presence and concentration of this compound are emerging as a key indicator of patchouli oil's aromatic quality. While patchouli alcohol content has traditionally been a primary quality marker, the subtle yet significant contribution of minor components like this compound to the overall sensory experience is gaining recognition.[3] The methodologies outlined in this guide provide a robust framework for the accurate quantification of this important biomarker.

Further research is warranted to fully elucidate the biological activities of this compound. Investigating its potential role in signaling pathways related to inflammation, oxidative stress, and cellular aging could open new avenues for its application in pharmaceuticals and dermatology. Moreover, sensory panel studies correlated with detailed chemical profiles will be instrumental in establishing a definitive link between the concentration of this compound and the perceived quality of patchouli oil. Such studies will be invaluable for the standardization and quality control of this important natural product.

References

- 1. Patchouli Oil Isolation and Identification of Chemical Components Using GC-MS | Indonesian Journal of Chemical Research [ojs3.unpatti.ac.id]

- 2. Patchouli essential oil extends the lifespan and healthspan of Caenorhabditis elegans through JNK-1/DAF-16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hrcak.srce.hr [hrcak.srce.hr]

Methodological & Application

Asymmetric Total Synthesis of (+)-Norpatchoulenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the asymmetric total synthesis of (+)-Norpatchoulenol, a sesquiterpenoid alcohol and a minor but olfactorily significant component of patchouli oil. The synthetic strategy is adapted from the enantioselective synthesis of (-)-patchouli alcohol, employing a key organocatalytic formal [4 + 2] cycloaddition to establish the core bicyclo[2.2.2]octane skeleton with high stereocontrol. Subsequent functional group manipulations, including a radical denitration and a redox sequence, complete the synthesis. This protocol offers a reproducible and efficient route to enantiopure this compound, which can serve as a valuable standard for analytical purposes and as a chiral building block for the development of novel therapeutic agents and fragrance compounds.

Data Presentation

The following table summarizes the quantitative data for the key steps in the asymmetric total synthesis of this compound.

| Step No. | Reaction | Starting Material(s) | Product | Catalyst/Reagent(s) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| 1 | Organocatalytic [4+2] Cycloaddition | 2-(2-nitrovinyl)furan (B1194071), (E)-6,6-dimethylhepta-1,4-dien-3-one | Bicyclo[2.2.2]octane derivative | Enantiomer of quinidine-derived catalyst | 61 | 94 | 20:1 |

| 2 | Furan ring oxidation and rearrangement | Bicyclo[2.2.2]octane derivative | Carboxylic acid intermediate | RuCl₃·nH₂O, NaIO₄ | 77 | - | - |

| 3 | Radical Denitration | Carboxylic acid intermediate | Denitrated carboxylic acid | n-Bu₃SnH, AIBN | - | - | - |

| 4 | Redox reactions (formal synthesis) | Denitrated carboxylic acid | Known precursor to this compound | - | 78 | - | - |

| 5 | Conversion to this compound | Known precursor | This compound | MeLi | 68 | >99 | - |

Experimental Protocols

Step 1: Asymmetric Organocatalytic [4 + 2] Cycloaddition

This crucial step establishes the stereochemistry of the molecule. To synthesize the (+) enantiomer of Norpatchoulenol, the enantiomer of the originally reported quinidine-derived organocatalyst is proposed.

Materials:

-

2-(2-nitrovinyl)furan

-

(E)-6,6-dimethylhepta-1,4-dien-3-one

-

(DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether) or a similar quinidine-derived catalyst to achieve the desired stereoisomer.

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Toluene (B28343), anhydrous

Procedure:

-

To a stirred solution of 2-(2-nitrovinyl)furan (1.0 equiv) and the quinidine-derived catalyst (0.05 equiv) in anhydrous toluene at room temperature, add (E)-6,6-dimethylhepta-1,4-dien-3-one (1.2 equiv).

-

Stir the reaction mixture at room temperature for the time specified in the source literature (typically 24-48 hours), monitoring by TLC.

-

Upon completion, add DBU (0.3 equiv) to the reaction mixture and stir for an additional 1 hour.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (B1210297) (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the bicyclo[2.2.2]octane derivative.

Step 2: Furan Ring Oxidation and Rearrangement

Materials:

-

Bicyclo[2.2.2]octane derivative from Step 1

-

Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·nH₂O)

-

Sodium periodate (B1199274) (NaIO₄)

-

Acetonitrile, Carbon tetrachloride, Water (solvent system)

Procedure:

-

Dissolve the bicyclo[2.2.2]octane derivative (1.0 equiv) in a solvent mixture of acetonitrile, carbon tetrachloride, and water.

-

Add RuCl₃·nH₂O (catalytic amount) and NaIO₄ (excess, e.g., 4-5 equiv) to the solution.

-

Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction with isopropanol (B130326) and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting carboxylic acid intermediate by flash chromatography.

Step 3: Radical Denitration

Materials:

-

Carboxylic acid intermediate from Step 2

-

Tributyltin hydride (n-Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Toluene, anhydrous

Procedure:

-

Dissolve the nitro-substituted carboxylic acid (1.0 equiv) in anhydrous toluene.

-

Add n-Bu₃SnH (1.5 equiv) and AIBN (0.1 equiv) to the solution.

-

Heat the reaction mixture at reflux (around 110 °C) under an inert atmosphere for several hours, until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to remove tin byproducts and isolate the denitrated carboxylic acid.

Step 4: Formal Synthesis via Redox Reactions

This step involves the conversion of the carboxylic acid to a known precursor of norpatchoulenol. The original paper refers to this as a "redox procedure". This typically involves reduction of the carboxylic acid to an alcohol and subsequent oxidation state adjustments.

Procedure: The specific details for this two-step transformation are outlined in the supporting information of the cited literature[1][2]. It is a two-step sequence with an overall yield of 78%.

Step 5: Conversion to this compound

Materials:

-

Known precursor of this compound

-

Methyllithium (MeLi) in diethyl ether

-

Diethyl ether, anhydrous

Procedure:

-

Dissolve the precursor (1.0 equiv) in anhydrous diethyl ether under an argon atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of MeLi in diethyl ether (1.1 equiv).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Carefully quench the reaction with water.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash chromatography on silica gel to yield this compound.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Application Note: Synthesis of (+)-Norpatchoulenol from Patchouli Alcohol

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Norpatchoulenol is a key olfactory component of patchouli oil, contributing significantly to its characteristic aroma despite being present in very small amounts.[1] While patchouli alcohol is the major constituent of the oil, it is practically inodorous.[2] The distinct and sought-after fragrance of this compound makes it a valuable target for the flavor, fragrance, and perfumery industries.[1] Furthermore, various compounds derived from patchouli, including nor-β-patchoulene sesquiterpenoids, have been investigated for biological activities, suggesting potential applications in drug development.[1][3][4] This document provides a detailed protocol for a proposed chemical synthesis of this compound starting from the readily available patchouli alcohol, a major component of patchouli oil.[5]

The synthesis is presented as a three-stage process:

-

Stage 1: Isolation and Purification of Patchouli Alcohol from commercial patchouli oil.

-

Stage 2: Acid-catalyzed dehydration of Patchouli Alcohol to yield β-Patchoulene.

-

Stage 3: A proposed oxidative cleavage and rearrangement pathway to convert β-Patchoulene to this compound.

Stage 1: Isolation and Purification of Patchouli Alcohol

Patchouli alcohol typically constitutes 25-41% of patchouli essential oil.[4][6] To obtain a pure starting material for synthesis, it must be isolated from other sesquiterpenes like δ-guaiene, α-guaiene, and seychellene.[5] Vacuum fractional distillation is an effective method for this purification.[6]

Experimental Protocol: Vacuum Fractional Distillation

-

Setup: Assemble a vacuum fractional distillation apparatus with a 250 mL round-bottom flask, a fractionation column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum pump.

-

Sample Preparation: Place 100 g of commercial patchouli oil into the round-bottom flask.

-

Distillation: Heat the flask using a heating mantle. Reduce the system pressure to approximately 96 kPa.[6]

-

Fraction Collection: Collect fractions based on the boiling point at the still head. Patchouli alcohol, having a higher boiling point than many other components, will be concentrated in the later fractions.[7] Collect the fraction distilling at 151-152 °C.[8]

-

Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of the patchouli alcohol. The goal is to achieve a purity of >70% for the subsequent reaction.[8]

Data Presentation: Typical Composition of Patchouli Oil and Purified Fraction

| Compound | Composition in Raw Oil (%)[5] | Composition in Purified Fraction (%)[8] | Boiling Point (°C at atm. pressure)[9] |

| Patchouli Alcohol | 32.60 | ~70.3 | 287-288 |

| δ-Guaiene | 23.07 | - | 274-275 |

| α-Guaiene | 15.91 | - | 281-292 |

| Seychellene | 6.95 | - | 250-251 |

| α-Patchoulene | 5.47 | - | 265-268 |

Stage 2: Dehydration of Patchouli Alcohol to β-Patchoulene

The conversion of the tertiary alcohol, patchouli alcohol, to β-patchoulene is achieved through an acid-catalyzed dehydration reaction. This process involves the elimination of a water molecule and subsequent rearrangement to form the more stable alkene.[10]

Experimental Protocol: Acid-Catalyzed Dehydration

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of purified patchouli alcohol in 50 mL of acetic acid.

-

Catalyst Addition: Slowly add 5 mL of concentrated sulfuric acid (H₂SO₄) to the solution while stirring.[8] The use of H₂SO₄ in acetic acid has been shown to successfully convert patchouli alcohol to β-patchoulene.[8]

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture three times with 50 mL portions of diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude β-patchoulene.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent.

Data Presentation: Reaction Yield

| Reactant | Product | Catalyst | Solvent | Yield (%) |

| Patchouli Alcohol | β-Patchoulene | H₂SO₄ | Acetic Acid | Quantitative conversion reported[8] |

Stage 3: Synthesis of this compound (Proposed)

A direct, high-yield chemical method for the conversion of β-patchoulene to this compound is not extensively detailed in readily available literature. However, a plausible route involves oxidative cleavage. Another route described in patent literature involves the oxidative decarboxylation of an acid-alcohol intermediate, which can be formed via microbiological hydroxylation of patchouli alcohol.[11][12]

Below is a conceptual protocol based on a chemical oxidative pathway.

Experimental Protocol: Ozonolysis and Reduction (Conceptual)

Ozonolysis is a standard method for cleaving carbon-carbon double bonds to form carbonyl compounds.[13][14]

-

Ozonolysis:

-

Dissolve the purified β-patchoulene in a suitable solvent such as dichloromethane (B109758) or methanol (B129727) in a three-necked flask equipped with a gas inlet tube and a drying tube.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone (O₃) gas through the solution until a blue color persists, indicating the consumption of the alkene.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

-

Reductive Workup:

-

Add a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust, to the cooled solution to quench the ozonide intermediate.

-

Allow the reaction to warm to room temperature slowly.

-

-

Purification and Characterization:

-

After workup (washing with water and brine), the resulting product, a keto-aldehyde, would require further steps such as intramolecular cyclization and reduction to form the norpatchoulenol structure. These subsequent steps would need to be developed and optimized. The final product would be purified by chromatography and characterized by NMR, IR, and mass spectrometry.

-

Visualization of Workflow and Biological Context

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Potential Biological Activity Pathway

While the specific signaling pathways for this compound are not well-elucidated, related compounds from patchouli oil, such as patchoulene epoxide, have demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway.[15] This pathway is a critical regulator of inflammatory responses.

Caption: Hypothesized anti-inflammatory action via NF-κB pathway.

References

- 1. A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth.: An Aromatic Medicinal Plant of Industrial Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth.: An Aromatic Medicinal Plant of Industrial Importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jurnal.usk.ac.id [jurnal.usk.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 𝛽-Patchoulene: Conversion from Patchouli Alcohol by Acid Catalysts and its In silico Anti-inflammatory Study -Natural Product Sciences | Korea Science [koreascience.kr]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]